REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](S(C(F)(F)F)(=O)=O)=[CH:8][CH:7]=1)([F:4])([F:3])[F:2].FC(F)(F)OC1C=CC(N)=CC=1>>[F:2][C:1]([F:3])([F:4])[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
p-F3COC6H4SO2CF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)OC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methods for the preparation of compounds of this type
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |